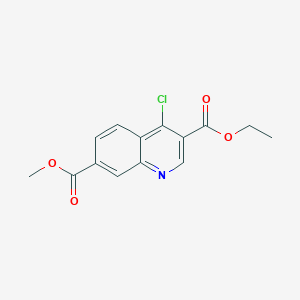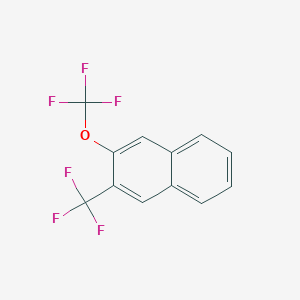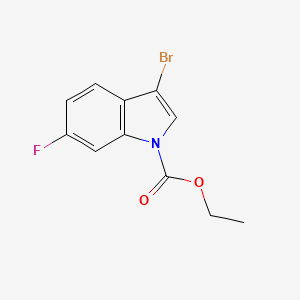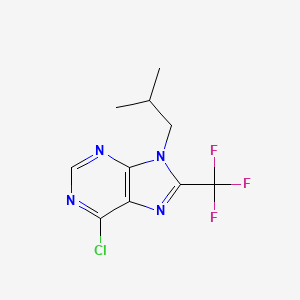
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by the presence of a chlorine atom, an isobutyl group, and a trifluoromethyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method is:
Starting Material: The synthesis begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Isobutylation: The isobutyl group is introduced through alkylation reactions, often using isobutyl bromide in the presence of a base like potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-isobutyl-9H-purine: Lacks the trifluoromethyl group.
8-(Trifluoromethyl)-9H-purine: Lacks the chlorine and isobutyl groups.
9-Isobutyl-9H-purine: Lacks the chlorine and trifluoromethyl groups.
Uniqueness
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10ClF3N4 |
|---|---|
Molecular Weight |
278.66 g/mol |
IUPAC Name |
6-chloro-9-(2-methylpropyl)-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C10H10ClF3N4/c1-5(2)3-18-8-6(7(11)15-4-16-8)17-9(18)10(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
JBLDRRLUQBNYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)

![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)
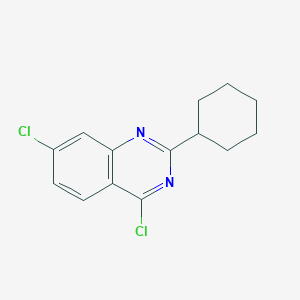
![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)

